(17S)-16,16-dideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
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Overview
Description
17BETA-ESTRADIOL-16,16-D2 is a stable isotope-labeled form of 17beta-estradiol, a naturally occurring estrogen steroid hormone. This compound is primarily used in scientific research to study the metabolism, pharmacokinetics, and biological effects of estradiol without interference from endogenous hormones .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17BETA-ESTRADIOL-16,16-D2 involves the incorporation of deuterium atoms at the 16th position of the estradiol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents in the hydrogenation process. The reaction conditions typically involve the use of catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere .
Industrial Production Methods
Industrial production of 17BETA-ESTRADIOL-16,16-D2 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The compound is often produced in specialized facilities equipped to handle stable isotopes and ensure compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
17BETA-ESTRADIOL-16,16-D2 undergoes various chemical reactions, including:
Oxidation: This reaction can convert estradiol to estrone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert estrone back to estradiol using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4)
Substitution: N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS)
Major Products Formed
Oxidation: Estrone
Reduction: Estradiol
Substitution: Halogenated estradiol derivatives
Scientific Research Applications
17BETA-ESTRADIOL-16,16-D2 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis. Some key applications include:
Chemistry: Used in studies of steroid metabolism and synthesis.
Biology: Employed in research on hormone receptor interactions and cellular signaling pathways.
Medicine: Utilized in pharmacokinetic studies to understand the distribution, metabolism, and excretion of estradiol.
Industry: Applied in the development of new pharmaceuticals and hormone replacement therapies
Mechanism of Action
17BETA-ESTRADIOL-16,16-D2 exerts its effects by binding to estrogen receptors (ERs) in target tissues. The binding of estradiol to ERs activates the receptor, leading to changes in gene transcription and protein synthesis. This process involves both genomic and non-genomic actions, with the former involving direct regulation of gene expression and the latter involving rapid signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Estrone: Another naturally occurring estrogen with a similar structure but differing in the oxidation state at the C17 position.
Estriol: A weaker estrogen compared to estradiol, with hydroxyl groups at the C16 and C17 positions.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives, differing by the presence of an ethinyl group at the C17 position.
Uniqueness
17BETA-ESTRADIOL-16,16-D2 is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. This feature makes it invaluable in research settings where distinguishing between endogenous and exogenous estradiol is crucial .
Properties
Molecular Formula |
C18H24O2 |
---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
(17S)-16,16-dideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14?,15?,16?,17-,18?/m0/s1/i7D2 |
InChI Key |
VOXZDWNPVJITMN-WOHCTCDTSA-N |
Isomeric SMILES |
[2H]C1(CC2C3CCC4=C(C3CCC2([C@H]1O)C)C=CC(=C4)O)[2H] |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
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